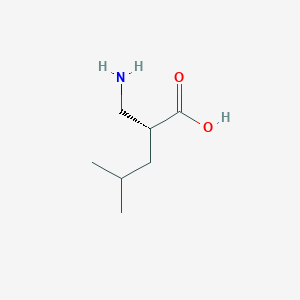

(R)-2-(Aminomethyl)-4-methylpentanoic acid

説明

®-2-(Aminomethyl)-4-methylpentanoic acid is a chiral amino acid derivative with a molecular formula of C6H13NO2. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production often employs enzymatic resolution techniques, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high selectivity and efficiency.

Types of Reactions:

Oxidation: ®-2-(Aminomethyl)-4-methylpentanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, converting the compound into its corresponding alcohol or amine.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, alkoxides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

(R)-2-(Aminomethyl)-4-methylpentanoic acid is primarily used as a building block in peptide synthesis. It serves as a protective group in solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids without interfering with other functional groups. This capability is crucial for constructing complex peptides that can be utilized in therapeutic applications .

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal under mild conditions | Requires specific solvents for deprotection |

| Boc | Stable under basic conditions | Requires stronger acids for removal |

| This compound | Enhances solubility and stability of peptides | Limited availability compared to other groups |

Drug Development

Therapeutic Applications

The compound's structure aids in designing bioactive compounds, particularly those targeting neurological disorders. Its incorporation into peptide-based drugs enhances their stability and efficacy, making it a focal point in the development of new therapeutic agents .

Case Study: Neurological Disorder Treatment

In a study investigating the effects of peptide analogs derived from this compound, researchers found that these compounds exhibited improved binding affinity to neuroreceptors compared to traditional amino acids. This enhancement suggests potential applications in treating conditions such as epilepsy and chronic pain .

Bioconjugation

Enhancing Specificity in Therapeutics

This compound plays a critical role in bioconjugation processes, where peptides are attached to various biomolecules. This application is particularly relevant in targeted therapies, where specificity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Research in Neuroscience

Development of Neuropeptides

The compound is utilized in research focused on neuropeptides, which are essential for understanding neurological functions and disorders. Its application helps elucidate mechanisms of action for various neurological drugs, leading to better treatment options .

Table 2: Applications of this compound in Neuroscience Research

| Application | Description |

|---|---|

| Neuropeptide Synthesis | Facilitates the creation of neuropeptide analogs |

| Mechanistic Studies | Aids in understanding receptor interactions |

| Drug Development | Supports the design of neuroactive compounds |

Custom Synthesis Services

Tailored Solutions for Research Needs

Many laboratories utilize this compound for custom synthesis projects, providing tailored solutions for specific research needs in pharmaceutical and biotechnology sectors. This flexibility allows researchers to explore novel compounds and therapeutic strategies .

作用機序

The mechanism of action of ®-2-(Aminomethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

®-3-(Aminomethyl)-5-methylhexanoic acid: Known for its use in the synthesis of pregabalin, a medication used to treat neuropathic pain.

(S)-3-(Aminomethyl)-5-methylhexanoic acid: The enantiomer of the above compound, with different pharmacological properties.

Uniqueness: ®-2-(Aminomethyl)-4-methylpentanoic acid is unique due to its specific chiral configuration and the resulting biological activity. Its structural properties allow for selective interactions with biological targets, making it valuable in both research and therapeutic contexts.

生物活性

(R)-2-(Aminomethyl)-4-methylpentanoic acid, also known as L-leucine , is a branched-chain amino acid (BCAA) that plays a crucial role in various biological processes. This compound is not only a building block for protein synthesis but also exhibits significant biological activities that have been the subject of extensive research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 145.20 g/mol

- CAS Number : 210345-89-4

The structure of this compound features a chiral center, which is essential for its biological activity. The compound is characterized by its aliphatic side chain and the presence of an amino group, which contributes to its role in protein synthesis and metabolism.

1. Protein Synthesis and Muscle Growth

This compound is well-known for its role in stimulating protein synthesis through the activation of the mTOR pathway . This pathway is crucial for muscle hypertrophy and recovery post-exercise. Studies have shown that supplementation with leucine can enhance muscle protein synthesis rates, particularly in elderly populations and those undergoing resistance training.

2. Neurotransmitter Regulation

Research indicates that leucine influences neurotransmitter levels in the brain, particularly in relation to glutamate and gamma-aminobutyric acid (GABA). These neurotransmitters are vital for cognitive functions and mood regulation. Increased levels of leucine have been associated with improved cognitive performance and mood stabilization in animal models.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant strains, making it a potential candidate for developing new antimicrobial agents .

4. Anti-inflammatory Effects

Leucine has also demonstrated anti-inflammatory properties, which are beneficial in conditions such as obesity and metabolic syndrome. By modulating inflammatory pathways, leucine can help reduce chronic inflammation associated with these conditions.

Table 1: Summary of Biological Activities

Case Study: Leucine Supplementation in Elderly

A clinical trial investigated the effects of leucine supplementation on muscle mass retention in elderly individuals undergoing rehabilitation after hip surgery. Results indicated a significant increase in muscle mass and strength compared to the control group receiving a placebo. The study highlighted leucine's potential as a therapeutic agent for preventing sarcopenia in aging populations .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered leucine to rats subjected to induced oxidative stress. The results showed that leucine supplementation led to decreased oxidative damage markers and improved cognitive function tests compared to untreated controls. This suggests that leucine may offer protective effects against neurodegenerative processes .

特性

IUPAC Name |

(2R)-2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463251 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-89-4 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。